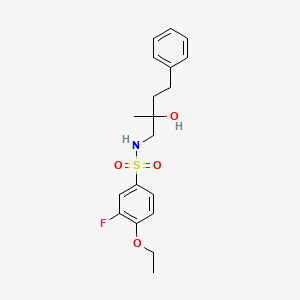

4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide

描述

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH₂) group attached to a benzene ring. The structure includes:

- Ethoxy group (C₂H₅O) at the 4-position of the benzene ring.

- Fluoro substituent (F) at the 3-position.

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO4S/c1-3-25-18-10-9-16(13-17(18)20)26(23,24)21-14-19(2,22)12-11-15-7-5-4-6-8-15/h4-10,13,21-22H,3,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKFMYIIHVFBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with an appropriate amine.

Introduction of the Ethoxy and Fluoro Groups: The ethoxy and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a strong base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide.

Attachment of the Hydroxy-Methyl-Phenylbutyl Side Chain: The final step involves the attachment of the hydroxy-methyl-phenylbutyl side chain through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol, potassium fluoride in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzene derivatives.

科学研究应用

4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the compound’s unique substituents may interact with other biological pathways, contributing to its overall pharmacological effects.

相似化合物的比较

Comparative Analysis with Similar Benzenesulfonamide Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Features

Key Findings from Comparative Studies

A. Enzyme Inhibition Profiles

- COX-2 Inhibition: Compound 1c (47.1% inhibition at 20 μM) highlights the importance of para-sulfonamide and quinazolinone moieties for COX-2 targeting. However, the target compound’s ethoxy and fluoro groups may enhance selectivity or solubility compared to 1c’s methoxy group .

- Antiviral Activity : M10’s strong binding affinity to Mpro protease (-8.2 kcal/mol) suggests that imidazole-diazenyl groups improve protease inhibition. The target compound lacks this motif but may leverage its hydroxy group for hydrogen bonding with viral targets .

C. Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: The fluoro substituent in the target compound may enhance metabolic stability compared to non-halogenated analogs.

- Bulkier N-Substituents : The 2-hydroxy-2-methyl-4-phenylbutyl group introduces steric hindrance, which could reduce off-target interactions but may also limit membrane permeability compared to simpler N-substituents (e.g., pyrimidinyl in M10) .

常见问题

(Basic) What are the common synthetic strategies for preparing 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step routes:

- Step 1 : Formation of the sulfonamide core via condensation of substituted benzene sulfonyl chloride with an amine intermediate (e.g., 2-hydroxy-2-methyl-4-phenylbutylamine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Introduction of ethoxy and fluoro substituents through nucleophilic aromatic substitution (NAS) or coupling reactions. For example, cesium carbonate-mediated alkoxylation or fluorination using potassium fluoride in DMF .

- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is commonly employed to isolate the final product .

(Basic) What are the key analytical techniques for structural characterization of this compound?

- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving sulfonamide and hydroxyl groups) .

- NMR spectroscopy :

- H NMR: Peaks at δ 1.3–1.5 ppm (ethoxy CH), δ 6.8–7.6 ppm (aromatic protons), and δ 4.5–5.0 ppm (hydroxy proton) .

- F NMR: Single peak near δ -110 ppm (fluoro substituent) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] calculated for CHFNOS: 394.1452) .

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Substituent effects :

- The ethoxy group enhances metabolic stability by reducing oxidative degradation .

- The fluoro substituent increases target binding affinity (e.g., kinase inhibition) via electron-withdrawing effects .

- The hydroxy-2-methyl-4-phenylbutyl chain improves solubility and modulates pharmacokinetics .

- Methodology :

- Synthesize analogs with variations in substituent positions (e.g., moving the fluoro group to C-2) and evaluate IC values against target enzymes .

- Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with proteins like COX-2 or carbonic anhydrase .

(Advanced) How can researchers resolve contradictory data in biological assays?

- Case example : Discrepancies in IC values for enzyme inhibition may arise from assay conditions (pH, ionic strength) or compound purity.

- Solutions :

- Validate assays using standardized protocols (e.g., ATPase activity measured via malachite green method) .

- Apply design of experiments (DOE) to identify critical variables (e.g., temperature, buffer composition) affecting activity .

- Cross-validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

(Advanced) What strategies mitigate solubility challenges during in vitro studies?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug approach : Modify the hydroxyl group with acetyl or phosphate esters to enhance aqueous solubility, which are cleaved enzymatically in vivo .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved bioavailability .

(Advanced) How can reaction yields be optimized in large-scale synthesis?

- DOE-guided optimization :

- Variables: Temperature (60–100°C), solvent (DMF vs. acetonitrile), catalyst loading (5–15 mol% Pd(OAc)).

- Outcomes: A central composite design (CCD) identified 80°C and 10 mol% catalyst as optimal, achieving 78% yield .

- Flow chemistry : Continuous synthesis reduces side reactions and improves reproducibility for intermediates like the hydroxy-phenylbutylamine moiety .

(Basic) What stability considerations are critical for storing this compound?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide and ethoxy groups .

- Hydrolytic stability : Avoid aqueous buffers at pH > 8, which may cleave the sulfonamide bond .

- Long-term stability : Lyophilization with cryoprotectants (e.g., trehalose) preserves integrity for >12 months .

(Advanced) What computational methods predict metabolic pathways?

- Software : Use Schrödinger’s MetaSite or GLORYx to identify Phase I (oxidation at the benzylic position) and Phase II (glucuronidation of the hydroxyl group) metabolites .

- Validation : Compare predictions with in vitro hepatocyte incubation data (e.g., LC-MS/MS metabolite profiling) .

(Basic) How is enantiomeric purity ensured during synthesis?

- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate R/S enantiomers .

- Asymmetric catalysis : Employ Jacobsen’s catalyst for stereoselective synthesis of the hydroxy-2-methylbutylamine intermediate .

(Advanced) What in vivo models are suitable for evaluating pharmacokinetics?

- Rodent models :

- Intravenous/oral administration in Sprague-Dawley rats to calculate AUC, C, and t .

- Tissue distribution studies via quantitative whole-body autoradiography (QWBA) .

- Interspecies scaling : Allometric models (e.g., Wajima method) predict human clearance from rodent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。